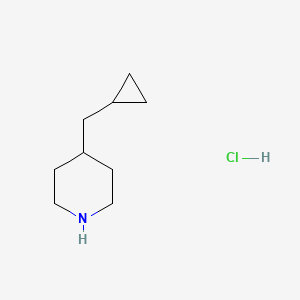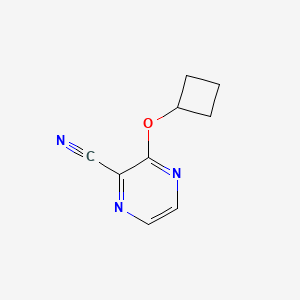![molecular formula C14H18N4O4S B2639042 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903169-73-2](/img/structure/B2639042.png)
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound with a unique structure combining multiple ring systems and functional groups
Scientific Research Applications
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its multifunctional groups.
Biology: : Studied for its potential biochemical activity, possibly as an enzyme inhibitor.
Medicine: : Investigated for therapeutic applications, such as antimicrobial or anticancer properties, owing to its unique structural attributes.
Industry: : Can be used in the development of new materials with specific properties such as conductivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
Formation of the thieno[3,2-d]pyrimidinone core: : This can be achieved by cyclization reactions involving thiophene derivatives and various nitriles under basic conditions.
Substitution and coupling: : Following the core formation, various substituents can be introduced through alkylation or acylation reactions to attach the ethyl linker and the tetrahydrofuran moiety.
Urea formation: : The final step generally involves introducing the urea group through the reaction of the amine derivative with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
For industrial-scale production, streamlined synthetic routes are developed to maximize yield and minimize costs. This often includes:
Optimization of reaction conditions: : Use of catalytic amounts of base or acid, temperature control, and solvent choice to enhance reaction efficiency.
Continuous flow chemistry: : Employing continuous flow reactors to improve reaction times and scalability.
Purification processes: : Utilizing chromatography and crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in various chemical reactions including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : It can undergo reduction, particularly at the pyrimidinone and thieno rings.
Substitution: : Nucleophilic substitution reactions can occur on the tetrahydrofuran ring or the urea nitrogen.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles like alkoxides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products vary depending on the reaction type but often include:
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced pyrimidinone or thieno derivatives.
Substitution products: : Corresponding alkylated or acylated derivatives.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea’s mechanism of action is largely determined by its ability to interact with biological macromolecules.
Molecular Targets and Pathways Involved
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways or DNA/RNA interactions due to its planar, aromatic structure.
Pathways Involved: : It may impact pathways like cell cycle regulation or signal transduction by inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Comparing 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea with similar compounds highlights its unique properties:
Similar Compounds: : Thieno[3,2-d]pyrimidinones, tetrahydrofuran-urea derivatives.
Unique Features: : The combination of thieno, pyrimidinone, tetrahydrofuran, and urea moieties is unique, offering diverse reactivity and potential biological activity.
This compound’s unique structural and functional aspects make it a valuable molecule for further research and application development. It brings together the complexity of organic synthesis with the potential for significant biological and industrial utility.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-12-11-10(3-7-23-11)17-14(21)18(12)5-4-15-13(20)16-8-9-2-1-6-22-9/h3,7,9H,1-2,4-6,8H2,(H,17,21)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMNHDHRHGTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)






![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2638974.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)


![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
![3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2638980.png)
